(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features an indole core, a piperazine ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone: shares similarities with other indole derivatives and piperazine-containing compounds.
Vanillin acetate: Another compound with a methoxyphenyl group, used in flavoring and fragrance industries.
Thiosulfate: Contains sulfur and is used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of an indole core, a piperazine ring, and a trimethoxyphenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone , also referred to as a derivative of indole, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Indole Derivatives : The initial step includes the modification of indole derivatives through reactions with various reagents to produce key intermediates.
- Piperazine Coupling : The synthesized indole derivatives are then coupled with piperazine derivatives to form the target compound.
- Final Modifications : The final product is obtained through additional modifications that enhance its biological activity.
Antiproliferative Effects
Research has shown that the compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- HeLa Cells : IC50 = 0.52 μM
- MCF-7 Cells : IC50 = 0.34 μM
- HT-29 Cells : IC50 = 0.86 μM
These values indicate that the compound is highly effective in inhibiting cell growth in these cancer types, with MCF-7 cells showing the highest sensitivity to treatment .
The mechanism by which this compound exerts its biological effects involves:
- Induction of Apoptosis : The compound triggers apoptosis in a dose-dependent manner, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.
- Inhibition of Tubulin Polymerization : Similar to colchicine, this compound inhibits tubulin polymerization, disrupting microtubule formation essential for mitosis .
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, including the target compound:
Study | Cell Lines Tested | IC50 Values (μM) | Mechanism |
---|---|---|---|
HeLa | 0.52 | Apoptosis induction | |
MCF-7 | 0.34 | G2/M phase arrest | |
HT-29 | 0.86 | Tubulin inhibition | |
SH-SY5Y | 5.4 | Tubulin polymerization inhibition |
In Vivo Studies
While most studies have focused on in vitro evaluations, preliminary in vivo studies suggest potential efficacy in animal models; however, further research is needed to confirm these findings and assess safety profiles.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[4-(1-methylindole-3-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H27N3O5/c1-25-15-18(17-7-5-6-8-19(17)25)24(29)27-11-9-26(10-12-27)23(28)16-13-20(30-2)22(32-4)21(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3 |
InChI Key |
AJCBBRHSWYZUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.